molecular formula C10H14N2O4 B039521 4,5-Diethoxy-2-nitroaniline CAS No. 113475-65-3

4,5-Diethoxy-2-nitroaniline

Cat. No. B039521
M. Wt: 226.23 g/mol
InChI Key: FIHGCFPYSBKOTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives typically involves multi-step chemical reactions, starting from simpler anilines or nitrobenzenes. For example, 2-nitro-4-methoxyaniline, a related compound, is synthesized through acetylation, nitration, and reduction from 4-methoxyaniline, achieving a yield of 71% (Hou Zhan-peng, 2009). These methods could be adapted for 4,5-Diethoxy-2-nitroaniline by altering the substitution patterns and protecting groups used in the synthesis process.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives reveals significant insights into their chemical behavior. For instance, the study of 5-methoxy-2-nitroaniline and its co-crystal with 2-amino-5-nitropyridine provided detailed analysis of molecular structure and hydrogen-bonding patterns using X-ray single crystal diffraction and topological analysis methods (J. Hernández-Paredes et al., 2016). These analyses are crucial for understanding the physical and chemical properties of 4,5-Diethoxy-2-nitroaniline.

Chemical Reactions and Properties

Nitroaniline derivatives undergo various chemical reactions, including nucleophilic substitution and reduction. The photochemical reaction of 4-nitroveratrole with n-hexylamine to produce N-hexyl-2-methoxy-5-nitroaniline is an example of the reactivity of nitroaniline compounds under specific conditions (Albert Cantos et al., 1987). Such reactions highlight the versatility of nitroaniline derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of nitroaniline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. For example, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline suggests potential for nonlinear optical properties (T. Kolev et al., 2007). Similar studies on 4,5-Diethoxy-2-nitroaniline could reveal unique physical properties relevant to material science.

Chemical Properties Analysis

The chemical properties of nitroaniline derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their application in chemical synthesis. The transformation of nitroalkanoates into α-alkylidene-γ-lactones and lactams demonstrates the chemical versatility of nitro compounds (E. Blaszczyk et al., 2004). Such transformations could be applicable to the synthesis and functionalization of 4,5-Diethoxy-2-nitroaniline.

Scientific Research Applications

  • Molecular Probes and Labels : Nitroxides with high resistance to reduction, similar to 4,5-Diethoxy-2-nitroaniline, are useful in biophysics, structural biology, and biomedical research as molecular probes and labels (Zhurko et al., 2020).

  • Facilitating Synthesis : The ring transformation of dinitropyridone with enaminones enables the synthesis of functionalized 4-nitroanilines with various groups, aiding in the creation of compounds with specific properties (Naito et al., 2017).

  • Environmental Applications : Silica-supported gold nanoparticles show promise as catalysts for reducing 2-nitroaniline to less toxic substances, presenting an environmentally friendly solution (Naseem et al., 2017).

  • Water Treatment : The γ-Al2O3-Silane-Cl nanosorbent efficiently removes 4-nitroaniline and similar compounds from water, representing a significant advancement in water purification technologies (Mahmoud et al., 2016).

  • Wastewater Treatment : The membrane-aerated biofilm reactor (MABR) effectively treats nitroaniline-containing wastewater, demonstrating its potential for industrial applications (Mei et al., 2020).

  • Biodegradation : Mixed bacterial cultures can effectively remove 4-nitroaniline from textile dye wastewater, suggesting potential for more sustainable treatment methods (Khalid et al., 2009).

  • Chemical Synthesis : Novel methods for synthesizing related compounds, such as 4,5-Diaminochrysazin, have been developed, yielding high efficiency and potential for scale-up (Kumar et al., 2010).

  • Pharmaceutical Research : Certain nitroaniline derivatives exhibit less severe hemolytic anemia, indicating their potential in pharmaceutical applications (Tsubokura et al., 2015).

properties

IUPAC Name

4,5-diethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHGCFPYSBKOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408743
Record name 4,5-diethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diethoxy-2-nitroaniline

CAS RN

113475-65-3
Record name 4,5-diethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Tőke, I Bitter, B Ágai, Z Hell, E Lindner… - Liebigs Annalen der …, 1988 - Wiley Online Library
Nitro derivatives of bis‐crown ethers with urethane (2), ether (10), and ester (9, 16) linkage not being able to form hydrogen bridges were synthesized, and their K + selectivities were …

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